

Spectroscopic data for Direct Red 9 (UV-Vis, Fluorescence)

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Compound of Interest

Compound Name: Direct Red 9

Cat. No.: B12382427

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Spectroscopic Profile of Direct Red 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 9, also known by synonyms such as Direct Brilliant Pink B, is a synthetic dye belonging to the azo and benzothiazole chemical classes.^[1] Its molecular formula is $C_{34}H_{19}ClN_8Na_4O_{12}S_4$, and it has a molecular weight of 987.23 g/mol.^{[1][2]} While it is classified as a fluorescent dye and used in applications such as dyeing cotton fabrics, publicly available, specific quantitative spectroscopic data such as UV-Vis absorption maximum (λ_{max}), molar absorptivity (ϵ), fluorescence emission maximum, and quantum yield (Φ) are not readily found in scientific literature or commercial technical data sheets.^[3]

This guide provides a summary of the available information on **Direct Red 9** and presents standardized experimental protocols for determining its UV-Vis and fluorescence spectroscopic properties. These protocols are intended to enable researchers to generate the necessary quantitative data in a laboratory setting.

Chemical and Physical Properties

A summary of the known properties of **Direct Red 9** is presented in the table below.

Property	Value	Reference
Synonyms	Direct Brilliant Pink B	[2]
CAS Number	70209-93-7	
Molecular Formula	C ₃₄ H ₁₉ ClN ₈ Na ₄ O ₁₂ S ₄	
Molecular Weight	987.23 g/mol	
Chemical Class	Azo, Benzothiazole	

Spectroscopic Data (Hypothetical)

As specific experimental data for **Direct Red 9** is not publicly available, the following tables are presented as templates for data organization once measurements are obtained.

UV-Vis Absorption Data

Parameter	Value	Solvent
λ_{max} (nm)	Data not available	
**Molar Absorptivity (ϵ) (M ⁻¹ cm ⁻¹) **	Data not available	

Fluorescence Data

Parameter	Value	Solvent
Excitation Wavelength (nm)	Data not available	
Emission Maximum (nm)	Data not available	
Fluorescence Quantum Yield (Φ)	Data not available	
Fluorescence Lifetime (τ) (ns)	Data not available	

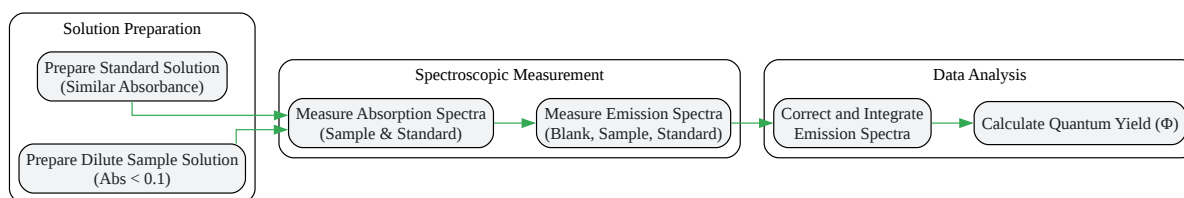
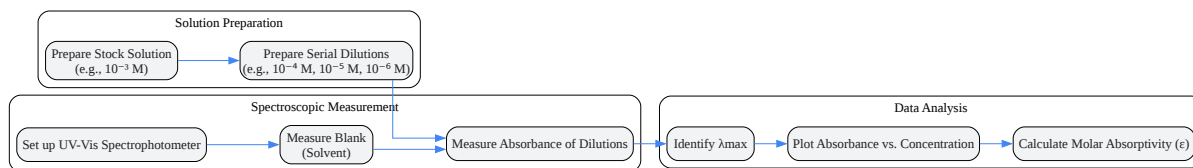
Experimental Protocols

The following are detailed, generalized protocols for obtaining the UV-Vis absorption and fluorescence spectra of a dye such as **Direct Red 9**.

UV-Vis Absorption Spectroscopy Protocol

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of **Direct Red 9**.

- Solution Preparation:
 - Prepare a stock solution of **Direct Red 9** of a known concentration (e.g., 1×10^{-3} M) in a suitable solvent (e.g., water, ethanol, or DMSO). The choice of solvent is critical as it can influence the absorption spectrum.
 - From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1×10^{-4} M, 5×10^{-5} M, 1×10^{-5} M).
- Instrumentation and Measurement:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a cuvette with the solvent to be used for the dilutions and use this as a blank to zero the instrument.
 - Record the absorption spectrum for each dilution over a relevant wavelength range (e.g., 200-800 nm). The spectrum should show the wavelength of maximum absorbance (λ_{max}).
- Data Analysis:
 - Identify the λ_{max} from the absorption spectra.
 - Using the Beer-Lambert law ($A = \epsilon cl$), plot a calibration curve of absorbance at λ_{max} versus concentration.
 - The molar absorptivity (ϵ) can be calculated from the slope of the linear portion of the calibration curve.



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